molecular formula C22H27NO7 B11152955 trans-4-({[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11152955
M. Wt: 417.5 g/mol
InChI Key: XWXNYMBCNPXKCH-UHFFFAOYSA-N
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Description

4-{[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple stepsThe acetylation step introduces the acetamido group, and finally, the cyclohexane-1-carboxylic acid moiety is attached through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-{[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .

Mechanism of Action

The mechanism of action of 4-{[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
  • 4-Hydroxy-2-quinolones
  • Coumarin derivatives

Uniqueness

4-{[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H27NO7

Molecular Weight

417.5 g/mol

IUPAC Name

4-[[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H27NO7/c1-12-16(10-19(24)23-11-13-4-6-14(7-5-13)21(25)26)22(27)30-18-9-15(28-2)8-17(29-3)20(12)18/h8-9,13-14H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

XWXNYMBCNPXKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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